

# Physicochemical Properties of Avotaciclilb

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avotaciclilb

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

| Property          | Avotaciclilb (Free Base)                                 | Avotaciclilb Hydrochloride                             | Avotaciclilb Trihydrochloride                                        |
|-------------------|----------------------------------------------------------|--------------------------------------------------------|----------------------------------------------------------------------|
| CAS Number        | 1983983-41-0 [1] [2] [3]                                 | Information missing                                    | 1983984-01-5 [4]                                                     |
| Molecular Formula | C <sub>13</sub> H <sub>11</sub> N <sub>7</sub> O [2] [3] | C <sub>13</sub> H <sub>12</sub> ClN <sub>7</sub> O [5] | C <sub>13</sub> H <sub>14</sub> Cl <sub>3</sub> N <sub>7</sub> O [4] |
| Molecular Weight  | 281.27 g/mol [2] [3]                                     | 317.73 g/mol [5]                                       | 390.66 g/mol [4]                                                     |
| Appearance        | Light yellow to yellow solid powder                      | Light yellow to yellow solid powder [5]                | Light yellow to yellow solid powder [4]                              |
| Storage           | Powder: -20°C [2]                                        | Powder: -20°C, 3 years [5]                             | Powder: -20°C, 3 years [4]                                           |
| Solubility (DMSO) | 50 mg/mL (177.77 mM) [2]                                 | Information missing                                    | 5 mg/mL (12.80 mM) [4]                                               |

## Biological Activity & Background

**Avotaciclilb** (also known as BEY1107) is a **potent, selective, and orally active cyclin-dependent kinase 1 (CDK1) inhibitor** [1] [2] [3]. Its primary research application is in **pancreatic cancer**, a cancer type

characterized by abnormal and strong CDK1 expression [5] [3]. By inhibiting CDK1, **Avotaciclilb** can **inhibit cancer cell proliferation and induce apoptosis (programmed cell death)** [1].

A key aspect of its mechanism is the ability to **block the G2/M phase of the cell division cycle and eliminate cancer stem cells**, which are often responsible for drug tolerance and cancer recurrence [3]. Research has shown that BEY1107 can have **synergistic effects with gemcitabine**, a standard chemotherapy drug, in inhibiting the metastasis of pancreatic cancer cells [3].

## Experimental Protocols for In Vivo Formulation

The following formulation protocols are commonly recommended for preparing **Avotaciclilb** for animal studies, particularly when dealing with its relatively low aqueous solubility [5] [4]. It is crucial to use freshly prepared formulations for optimal results.

### Injection Formulations

Here are three common injection formulations suitable for routes like IP, IV, IM, or SC:

- **Formulation 1:** DMSO : Tween 80 : Saline = 10 : 5 : 85 [5] [4]
- **Formulation 2:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [5] [4]
- **Formulation 3:** DMSO : Corn oil = 10 : 90 [5] [4]

**Example Preparation** for Formulation 3: To prepare 1 mL of a 2.5 mg/mL working solution, take 100  $\mu$ L of a 25 mg/mL DMSO stock solution and add it to 900  $\mu$ L of corn oil. Mix well until a clear solution or suspension is achieved [5] [4].

### Oral Formulations

For oral administration, the following suspensions are typically used:

- **Formulation 1:** Suspend in **0.5% Carboxymethylcellulose Sodium (CMC Na)** [5] [4]
- **Formulation 2:** Suspend in **0.5% Carboxymethyl Cellulose** [5] [4]

**Example Preparation** for Formulation 1: To prepare 100 mL of a 2.5 mg/mL suspension, first dissolve 0.5 g of CMC Na in 100 mL of ddH<sub>2</sub>O to create a clear 0.5% CMC Na solution. Then, add 250 mg of **Avotacicl** to this solution to form a uniform suspension [5] [4].

## Mechanism of Action and Experimental Workflow

The diagram below illustrates the core mechanism of **Avotacicl** and a general workflow for its experimental application in pancreatic cancer research.



[Click to download full resolution via product page](#)

***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. AVOTACICLIB (PD164251, VFVAQKKPFOPZEA- ... [probes-drugs.org]
2. | CDK | TargetMol Avotaciclib [targetmol.com]
3. Avotaciclib (BEY1107, BEY-1107) - CDK1 inhibitor [probechem.com]
4. trihydrochloride (BEY1107 trihydrochloride)... Avotaciclib [peptidedb.com]
5. hydrochloride (BEY1107 hydrochloride) | CDK | | Invivochem Avotaciclib [invivochem.com]

To cite this document: Smolecule. [Physicochemical Properties of Avotaciclib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-appearance-light-yellow-solid>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)